molecular formula C19H40NO7P B15060852 [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate

Cat. No.: B15060852
M. Wt: 425.5 g/mol
InChI Key: RPXHXZNGZBHSMJ-SFHVURJKSA-N
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Description

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is an organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes a tetradecanoate (myristate) fatty acid chain, a glycerol backbone, and a phosphorylated aminoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate typically involves the following steps:

    Esterification: The initial step involves the esterification of glycerol with tetradecanoic acid (myristic acid) to form a glycerol tetradecanoate intermediate.

    Phosphorylation: The glycerol tetradecanoate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of glycerol with tetradecanoic acid using acid catalysts.

    Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.

    Automated Amination: Automated systems are employed for the amination step to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Phosphines and phosphites.

    Substitution Products: Various substituted phospholipids with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is used as a model compound for studying phospholipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules.

Biology

In biological research, this compound is used to study cell membrane dynamics, lipid-protein interactions, and membrane-associated processes. It serves as a substrate for enzymes involved in lipid metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component of liposomal formulations for targeted drug delivery.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it valuable in the production of creams, lotions, and other personal care products.

Mechanism of Action

The mechanism of action of [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The phosphorylated aminoethoxy group interacts with membrane proteins and other lipids, modulating their function. This compound can also act as a signaling molecule, participating in various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
  • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] palmitate
  • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (9Z)-9-tetradecenoate

Uniqueness

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoate) and the presence of both hydroxyl and phosphorylated aminoethoxy groups. This combination of structural features imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and lipid interactions.

Properties

Molecular Formula

C19H40NO7P

Molecular Weight

425.5 g/mol

IUPAC Name

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate

InChI

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1

InChI Key

RPXHXZNGZBHSMJ-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Origin of Product

United States

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